molecular formula C13H10N2O2S B11853865 S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate CAS No. 96314-85-1

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate

Cat. No.: B11853865
CAS No.: 96314-85-1
M. Wt: 258.30 g/mol
InChI Key: GFDAXPNYBORPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate is a complex heterocyclic compound that features a quinoline core fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate typically involves the cyclization of quinoline derivatives with appropriate oxazole precursors. One common method includes the reaction of 2-quinolinethione with methyl oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen-containing ring.

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Quinoxaline: A bicyclic compound with two nitrogen atoms in the ring system.

Uniqueness

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate is unique due to its fused ring system, which combines the properties of both quinoline and oxazole. This fusion enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Biological Activity

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate, with the CAS number 96314-85-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Basic Information

  • Molecular Formula : C13H10N2O2S
  • Molecular Weight : 258.30 g/mol
  • CAS Number : 96314-85-1

Structural Characteristics

The compound features a quinoline backbone fused with an oxazole ring, which is known to influence its biological properties. The presence of the ethanethioate moiety may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazoloquinolines have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
This compoundS. aureusTBD
This compoundE. faecalisTBD

Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of oxazoloquinoline derivatives on cancer cell lines. Preliminary findings suggest that certain derivatives can inhibit cell proliferation in human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells.

Table 2: Antiproliferative Activity on Cancer Cell Lines

Compound NameCell LineIC50 (µg/mL)
This compoundHeLaTBD
This compoundA549TBD

Mechanistic Insights

The mechanism of action for this compound appears to involve interaction with specific proteins associated with bacterial resistance mechanisms. In silico studies have indicated potential binding affinity to the AgrA protein in Staphylococcus aureus, suggesting a pathway for disrupting bacterial communication and virulence .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various oxazoloquinoline derivatives against clinically relevant pathogens. The results demonstrated that modifications in the chemical structure significantly influenced antimicrobial potency, with some derivatives outperforming traditional antibiotics .

Study 2: Cancer Cell Line Proliferation

Another investigation focused on the antiproliferative effects of oxazoloquinoline compounds on cancer cell lines. The study highlighted that certain structural features were critical for enhancing cytotoxicity against HeLa and A549 cells .

Properties

CAS No.

96314-85-1

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

S-(9-methyl-[1,3]oxazolo[4,5-c]quinolin-2-yl) ethanethioate

InChI

InChI=1S/C13H10N2O2S/c1-7-4-3-5-9-11(7)12-10(6-14-9)15-13(17-12)18-8(2)16/h3-6H,1-2H3

InChI Key

GFDAXPNYBORPND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=CC3=C2OC(=N3)SC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.